molecular formula C10H8N2O2 B182771 2-Imino-2H-chromene-3-carboxamide CAS No. 52218-17-4

2-Imino-2H-chromene-3-carboxamide

Cat. No.: B182771
CAS No.: 52218-17-4
M. Wt: 188.18 g/mol
InChI Key: APPXOPKWRCEMGW-UHFFFAOYSA-N
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Description

2-Imino-2H-chromene-3-carboxamide is a compound of interest in the pharmaceutical industry . It crystallizes from several solvents as two concomitant polymorphic forms .


Synthesis Analysis

The synthesis of this compound involves various methods and reactions towards different reagents . It is considered a versatile compound due to its significance as a building block in synthetic chemistry .


Molecular Structure Analysis

The compound forms two polymorphic forms: a monoclinic polymorph and a triclinic polymorph. The monoclinic polymorph is formed due to strong N—H O hydrogen bonds, weak C—H O and C—H N (π) hydrogen bonds, and stacking interactions of ‘head-to-head’ type. The triclinic polymorph is formed due to only strong intermolecular interactions, N—H O hydrogen bonds of two types, and stacking interactions of two types .


Chemical Reactions Analysis

This compound is known for its reactions towards different reagents . It is considered a versatile compound due to its significance as a building block in synthetic chemistry .


Physical And Chemical Properties Analysis

The compound crystallizes from several solvents as two concomitant polymorphic forms . Analysis of pairwise interaction energies showed that the monoclinic structure is columnar while the triclinic one is layered .

Scientific Research Applications

  • Synthesis of Chromene Derivatives : 2-Imino-2H-chromene-3-carboxamides are synthesized using eco-friendly methods, offering high yield and atom economy. This process involves Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).

  • Production of Amino-Cyano-Chromene Derivatives : A one-pot domino synthesis method has been developed for new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, utilizing 2-Imino-2H-chromene-3-carboxamides (Gyuris et al., 2011).

  • Anticancer Applications : Novel 2-Imino-2H-Chromene-3(N-aryl)carboxamides have shown potential as cytotoxic agents against various human cancer cell lines, revealing that some compounds demonstrate potent activity comparable to standard drugs (Gill, Kumari, & Bariwal, 2016).

  • Antimicrobial Activity : Some N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides exhibit antimicrobial properties, underscoring their potential use in developing new antimicrobial agents (Ukhov et al., 2021).

  • Synthesis of Sulfido-Dihydro-Chromeno Diazaphosphinines : A simple procedure for synthesizing novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diazaphosphinines from 2-imino-2H-chromene-3-carboxamide has been developed (Hassanin et al., 2018).

  • Synthesis of Diverse Chromene Derivatives : Various methods and reactions involving 2-Imino-2H-Chromene-3-Carbo(Thio)Amides for synthesizing chromene derivatives have been reviewed, highlighting their role as building blocks in synthetic chemistry (Ali et al., 2020).

Future Directions

The compound has shown potential in the treatment of various types of cancers . Future research could focus on further exploring its therapeutic potential and developing new drugs based on the compound.

Biochemical Analysis

Biochemical Properties

2-Imino-2H-chromene-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated potent inhibitory activity against the enzyme AKR1B10, which is involved in the metabolism of toxic aldehydes and the development of certain cancers . The interaction between this compound and AKR1B10 involves critical hydrogen-bonding interactions with specific amino acids in the enzyme’s catalytic site . Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. Studies have shown that this compound can induce cytotoxicity in cancer cell lines, including MOLT-4 and SK-OV-3 cells . The cytotoxic effects are mediated through the induction of apoptosis, a programmed cell death mechanism, which involves the activation of caspases and the cleavage of key cellular proteins . Furthermore, this compound has been shown to influence cell signaling pathways, such as the MAPK and AMPK pathways, which play critical roles in cell proliferation, differentiation, and survival . This compound also affects gene expression and cellular metabolism, leading to alterations in the levels of various metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function . For example, the binding of this compound to AKR1B10 results in the inhibition of the enzyme’s activity, leading to the accumulation of toxic aldehydes and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of transcription factors, such as NF-κB and p53, which regulate the expression of genes involved in cell survival, proliferation, and apoptosis . The inhibition or activation of these transcription factors by this compound results in changes in gene expression that contribute to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its biological activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including the induction of apoptosis and the inhibition of cell proliferation . These effects are consistent with its role as a potent cytotoxic agent and its potential use in cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant anticancer activity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Studies have identified threshold doses at which this compound exerts its maximum therapeutic effects without causing significant toxicity . These findings highlight the importance of careful dose optimization in the development of this compound as a therapeutic agent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation, reduction, and hydrolysis of this compound, mediated by enzymes such as cytochrome P450 . Phase II reactions involve the conjugation of the compound with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic processes can influence the bioavailability and efficacy of this compound, as well as its potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and hemoglobin, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various enzymes and signaling proteins, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to DNA and RNA, affecting gene expression and the stability of nucleic acids . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Properties

IUPAC Name

2-iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXOPKWRCEMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344697
Record name 2-Imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52218-17-4
Record name 2-Imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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